2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
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Overview
Description
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an organic compound that belongs to the class of phenylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 3-hydroxy-4-methylphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The hydroxyl and amide groups may form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 2-(4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 2-(3-hydroxy-4-methylphenyl)-N-(2-hydroxy-2-methylpropan-2-yl)acetamide
Uniqueness
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(6-11(9)16)7-12(17)14-13(2,3)8-15/h4-6,15-16H,7-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJWCYAEVAFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C)(C)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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